molecular formula C8H5F2NO B13154607 1,3-Difluoro-2-(isocyanatomethyl)benzene

1,3-Difluoro-2-(isocyanatomethyl)benzene

Cat. No.: B13154607
M. Wt: 169.13 g/mol
InChI Key: ANZODEWQMRPONA-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(isocyanatomethyl)benzene is an organic compound characterized by the presence of two fluorine atoms and an isocyanate group attached to a benzene ring

Preparation Methods

The synthesis of 1,3-Difluoro-2-(isocyanatomethyl)benzene typically involves the reaction of 1,3-difluorobenzene with a suitable isocyanate precursor. One common method includes the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene . Industrial production methods often utilize advanced catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1,3-Difluoro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Difluoro-2-(isocyanatomethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(isocyanatomethyl)benzene involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological effects and applications in various fields.

Comparison with Similar Compounds

1,3-Difluoro-2-(isocyanatomethyl)benzene can be compared with other fluorinated benzene derivatives, such as:

    1,3-Difluorobenzene: Lacks the isocyanate group, making it less reactive in certain applications.

    1,2-Difluoro-4-(isocyanatomethyl)benzene: Similar structure but different substitution pattern, leading to distinct chemical properties.

    1,4-Difluoro-2-(isocyanatomethyl)benzene: Another isomer with different reactivity and applications.

The unique combination of fluorine atoms and an isocyanate group in this compound makes it particularly valuable for specific synthetic and industrial applications .

Properties

Molecular Formula

C8H5F2NO

Molecular Weight

169.13 g/mol

IUPAC Name

1,3-difluoro-2-(isocyanatomethyl)benzene

InChI

InChI=1S/C8H5F2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2

InChI Key

ANZODEWQMRPONA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CN=C=O)F

Origin of Product

United States

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